7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Overview
Description
7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a benzopyrone structure. This particular compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom, making it a valuable scaffold in medicinal chemistry due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7,8-dimethylchromen-2-one and 4-methylpiperidine.
Alkylation Reaction: The chromenone is alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Formation of Piperidine Derivative: The alkylated product is then reacted with 4-methylpiperidine under reflux conditions in a solvent like acetone to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a simpler structure, widely studied for its anticoagulant properties.
4-Methylpiperidine: A related piperidine derivative with different substituents, used in various chemical syntheses.
7-Hydroxy-4-methylchromen-2-one: Another chromenone derivative with different functional groups, known for its antioxidant properties.
Uniqueness
7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is unique due to its specific combination of a chromenone core and a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-8-19(9-7-12)11-15-10-17(20)21-18-14(3)13(2)4-5-16(15)18/h4-5,10,12H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOVZQVAQMUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322823 | |
Record name | 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645828 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848275-04-7 | |
Record name | 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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